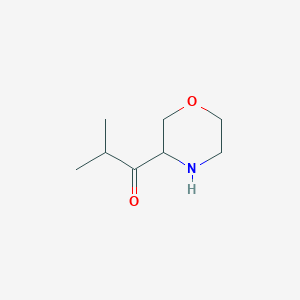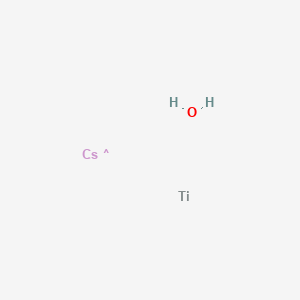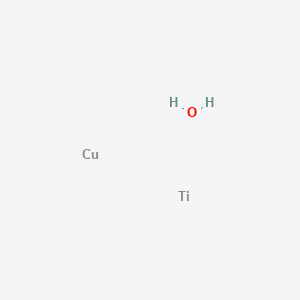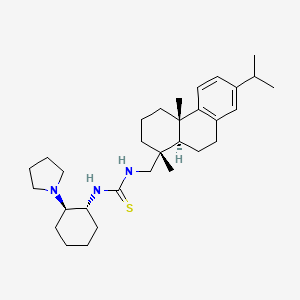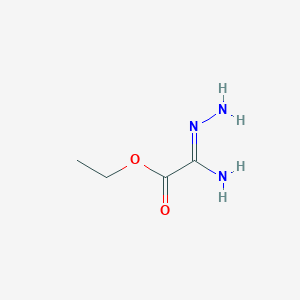
Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester is a chemical compound with the molecular formula C₄H₉N₃O₂ and a molecular weight of 131.133 g/mol . It is also known by other names such as ethyl 2-(aminohydrazinylidene)acetate and ethyl oxalamidrazonate . This compound is an important intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-hydrazinyl-2-imino-, ethyl ester typically involves the reaction of ethyl oxalate with hydrazine hydrate . The reaction is carried out under reflux conditions, and the product is isolated by distillation or crystallization. The general reaction scheme is as follows: [ \text{C}_4\text{H}_8\text{O}_4 + \text{N}_2\text{H}_4 \rightarrow \text{C}_4\text{H}_9\text{N}_3\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various hydrazine derivatives, substituted acetic acid esters, and nitrogen-containing heterocycles .
Scientific Research Applications
Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, 2-hydrazinyl-2-imino-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl hydrazinoacetate hydrochloride: Similar in structure but with different functional groups and properties.
Ethyl oxalamidrazonate: Another similar compound with slight variations in its chemical structure.
Uniqueness
Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to form stable nitrogen-containing heterocycles makes it particularly valuable in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C4H9N3O2 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
ethyl (2Z)-2-amino-2-hydrazinylideneacetate |
InChI |
InChI=1S/C4H9N3O2/c1-2-9-4(8)3(5)7-6/h2,6H2,1H3,(H2,5,7) |
InChI Key |
MPSVVZLIWUIPOL-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/N)/N |
Canonical SMILES |
CCOC(=O)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


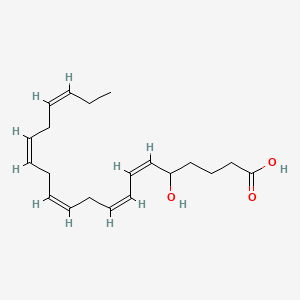

![methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12339857.png)
![Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-](/img/structure/B12339860.png)
![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)
![4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-](/img/structure/B12339874.png)

